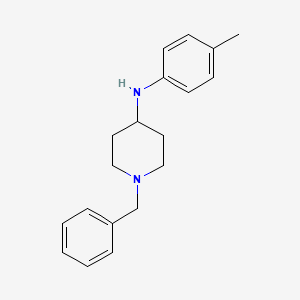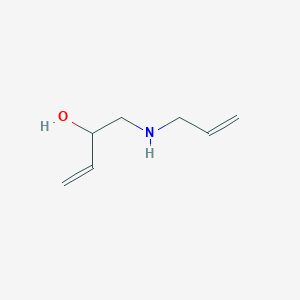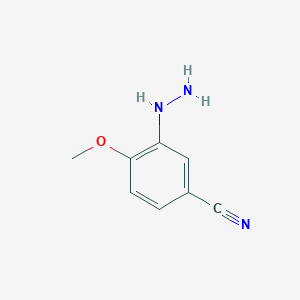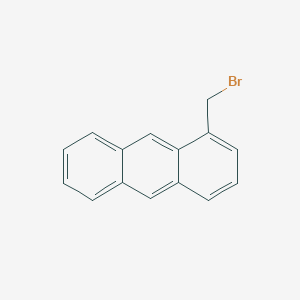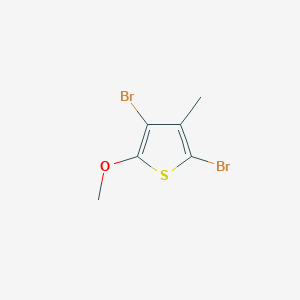![molecular formula C18H19NO5 B13878164 Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate is a chemical compound with a complex structure that includes an ester functional group. This compound is known for its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which allows it to participate in a variety of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate typically involves the reaction of 4-methoxyaniline with ethyl 4-chlorobenzoate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of ethyl 4-chlorobenzoate, leading to the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of ester derivatives.
科学的研究の応用
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
類似化合物との比較
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxyanilino)benzoate: This compound has a similar structure but lacks the additional ethoxy group, making it less versatile in certain reactions.
Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.
4-(2-(4-methoxyanilino)ethoxy)benzoic acid: This compound has a carboxylic acid group instead of an ester, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific ester functional group, which allows for a wide range of chemical modifications and applications.
特性
分子式 |
C18H19NO5 |
|---|---|
分子量 |
329.3 g/mol |
IUPAC名 |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C18H19NO5/c1-3-23-18(21)13-4-8-16(9-5-13)24-12-17(20)19-14-6-10-15(22-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChIキー |
UCGHSJXUIVAKOH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


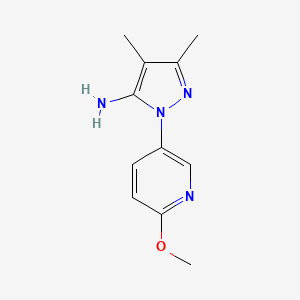
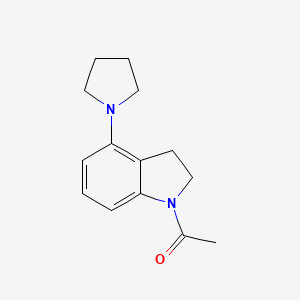
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)


![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)
